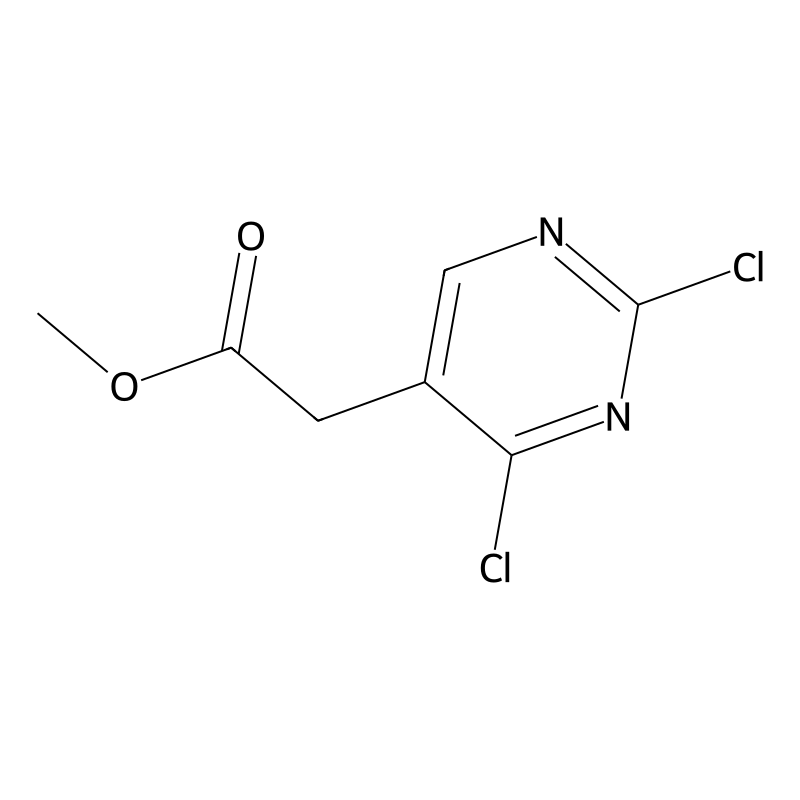Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is an organic compound characterized by its molecular formula and a molecular weight of 221.04 g/mol. It features a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and an acetate group at the 2 position. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural properties.
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Dispose of the compound according to hazardous waste disposal regulations.
- Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols, leading to various substituted pyrimidine derivatives.
- Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding 2-(2,4-dichloropyrimidin-5-yl)acetic acid.
- Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, leading to various oxidized or reduced derivatives depending on the reagents used.
Common Reagents and Conditions- For Nucleophilic Substitution: Sodium hydride or potassium carbonate in solvents like dimethylformamide.
- For Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
- For Oxidation and Reduction: Potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that methyl 2-(2,4-dichloropyrimidin-5-yl)acetate exhibits potential biological activities, particularly antimicrobial and anticancer properties. Its mechanism of action may involve interaction with specific enzymes or receptors, influencing various biochemical pathways. The compound's structure allows it to modulate enzymatic activities, which could lead to therapeutic applications in treating infections or cancer.
The synthesis of methyl 2-(2,4-dichloropyrimidin-5-yl)acetate typically involves a reaction between 2,4-dichloropyrimidine and methyl bromoacetate in the presence of a base like potassium carbonate. This reaction is usually conducted in an organic solvent such as dimethylformamide at elevated temperatures. In industrial settings, continuous flow processes may be employed to enhance yield and purity through optimized reaction conditions.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate serves multiple purposes across various fields:
- Chemistry: Acts as a building block for synthesizing more complex organic molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer effects.
- Medicine: Explored as an intermediate in pharmaceutical synthesis.
- Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Studies on the interactions of methyl 2-(2,4-dichloropyrimidin-5-yl)acetate with biological systems suggest that it may inhibit specific enzymes or modulate receptor activities. The precise molecular targets vary depending on the context of use but generally involve key biochemical pathways relevant to its potential therapeutic effects .
Similar Compounds- Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
- Structural Variation: Chlorine atoms are located at different positions (4 and 6).
- Unique Properties: Different reactivity due to chlorine positioning.
- Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate
- Structural Variation: Contains three chlorine atoms.
- Unique Properties: Potentially enhanced biological activity due to increased halogenation.
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- Structural Variation: Contains an aldehyde instead of an ester group.
- Unique Properties: May exhibit different reactivity patterns compared to esters.
Uniqueness
- Structural Variation: Chlorine atoms are located at different positions (4 and 6).
- Unique Properties: Different reactivity due to chlorine positioning.
- Structural Variation: Contains three chlorine atoms.
- Unique Properties: Potentially enhanced biological activity due to increased halogenation.
- Structural Variation: Contains an aldehyde instead of an ester group.
- Unique Properties: May exhibit different reactivity patterns compared to esters.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate's uniqueness lies in the specific positioning of the chlorine atoms on the pyrimidine ring. This arrangement significantly influences its reactivity and interactions with other molecules, making it valuable for targeted applications in pharmaceuticals and agrochemicals . The distinct substitution pattern allows for selective reactions that are not possible with similar compounds.








